molecular formula C17H25FN2O3S B2728484 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide CAS No. 1421477-32-8

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide

Cat. No. B2728484
M. Wt: 356.46
InChI Key: WGBBVRBZOOOCTR-UHFFFAOYSA-N
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Description

“N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide” is a complex organic compound. It contains a fluorophenyl group, a pyrrolidinone group, a propyl linker, and a butane-1-sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the fluorophenyl group, and the butane-1-sulfonamide group. The fluorine atom in the fluorophenyl group would be expected to have a significant impact on the compound’s chemical properties, due to the high electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could in turn affect its solubility and permeability .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation
The research on N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide and its derivatives highlights their potential in antimicrobial and antifungal applications. For instance, a study focused on the synthesis of novel functionalized N-sulfonates, including N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating a range of antimicrobial activities. Among these compounds, specific sulfonate derivatives showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, suggesting a promising avenue for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalytic Applications
The compound and related structures have been explored for their catalytic capabilities, particularly in cross-coupling reactions. Research demonstrates their utility in synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides via catalyzed reactions, offering pathways to create a wide array of sulfonamides with potential biological and chemical applications (Han, 2010).

Drug Metabolism
In the context of drug metabolism, biocatalysis presents a novel approach to producing mammalian metabolites of biaryl-bis-sulfonamide compounds. Using microbial systems, researchers have generated and isolated several mammalian metabolites of compounds structurally related to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, facilitating the study of their pharmacokinetics and metabolism. This innovative method supports the detailed characterization of drug metabolites and aids in clinical investigations, underscoring the potential of using biocatalysis in drug development processes (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Material Science Applications
In material science, derivatives of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide have been employed in the synthesis of sulfonated block copolymers for fuel-cell applications. These copolymers exhibit desirable properties such as high proton conductivity and mechanical strength, making them suitable for use in fuel cells. The research into these materials demonstrates their potential to enhance the efficiency and durability of fuel-cell membranes, contributing to the development of renewable energy technologies (Bae, Miyatake, & Watanabe, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-2-3-10-24(22,23)19-13-16(20-9-5-8-17(20)21)12-14-6-4-7-15(18)11-14/h4,6-7,11,16,19H,2-3,5,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBVRBZOOOCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)butane-1-sulfonamide

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